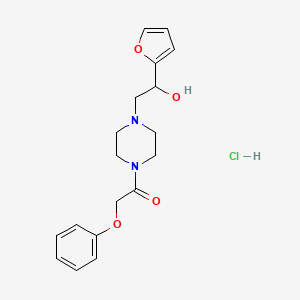

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride

Description

Propriétés

IUPAC Name |

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4.ClH/c21-16(17-7-4-12-23-17)13-19-8-10-20(11-9-19)18(22)14-24-15-5-2-1-3-6-15;/h1-7,12,16,21H,8-11,13-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFWASLSVDRMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a synthetic compound featuring a complex structure that incorporates a piperazine ring, a furan moiety, and a phenoxyethanone backbone. This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Structural Characteristics

The compound can be described by the following molecular formula and structural features:

| Property | Details |

|---|---|

| Molecular Formula | C16H22ClN3O3 |

| Molecular Weight | 371.9 g/mol |

| Key Functional Groups | Furan, Hydroxyethyl, Piperazine, Phenoxy |

The biological activity of this compound may stem from several mechanisms:

- Receptor Interaction : The piperazine ring is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects.

- Antioxidant Activity : The furan moiety is associated with antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Compounds containing phenoxy groups often exhibit antimicrobial activity, suggesting that this compound may have similar effects.

Biological Activity Studies

Recent studies have highlighted various biological activities associated with similar compounds, which can provide insights into the potential effects of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride.

Antimicrobial Activity

Research indicates that compounds with structural similarities exhibit significant antimicrobial properties. For instance:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Piperazine derivative | Piperazine ring | Antimicrobial |

| Furan derivative | Furan ring | Antioxidant |

| Phenoxy derivative | Phenoxy group | Antimicrobial |

Case Studies

- Antidepressant Effects : A study on piperazine derivatives demonstrated their efficacy in reducing depressive symptoms in animal models, suggesting potential applications in treating mood disorders.

- Anticancer Potential : Another investigation into furan-containing compounds revealed their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Predictive Models

To estimate the biological activity spectrum of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride, predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized. These models analyze the compound's structure to forecast its interaction with various biological targets.

Q & A

Basic Research Question

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the furan, piperazine, and phenoxy groups. Pay attention to splitting patterns for hydroxyethyl protons (δ 3.5–4.5 ppm) .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and intermolecular interactions. For example, orthorhombic space groups (e.g., ) are common for piperazine derivatives .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion () and fragmentation patterns .

How can researchers design in vitro assays to screen for biological activity?

Basic Research Question

- Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric assays (e.g., COX Inhibitor Screening Kit). Compare IC values with NSAIDs like indomethacin .

- Receptor Binding : Radioligand displacement assays (e.g., -ligands for serotonin or dopamine receptors) can assess affinity. Use HEK-293 cells transfected with target receptors .

- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) at 10–100 µM concentrations .

How can solvent and catalyst selection improve yield in the final coupling step?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen, while THF may reduce side reactions .

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in aryl ether formation. Additives like KCO neutralize HCl byproducts .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to track intermediate consumption. Aim for >85% yield with HPLC purity ≥95% .

What mechanistic insights can molecular docking provide for target engagement?

Advanced Research Question

- COX-2 Binding : Docking simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the hydroxyethyl group and COX-2’s Tyr355/Arg120 residues. Hydrophobic interactions with the furan ring may enhance selectivity over COX-1 .

- SAR Analysis : Compare with analogs lacking the phenoxy group; reduced activity in such variants suggests this moiety is critical for π-π stacking in the enzyme’s active site .

How should researchers address contradictory data in biological activity across analogs?

Advanced Research Question

- Structural Modifications : Test derivatives with substituted furans (e.g., methylfuran vs. thiophene). For example, thiophene analogs show 10-fold lower COX-2 inhibition due to reduced electronegativity .

- Solubility Adjustments : Hydrochloride salts improve aqueous solubility but may reduce membrane permeability. Compare freebase and salt forms in pharmacokinetic studies .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in IC variations across ≥3 independent experiments .

What strategies enable comparative analysis of this compound with structurally similar agents?

Advanced Research Question

- Pharmacophore Mapping : Overlay 3D structures (e.g., PyMOL) to identify conserved motifs. The piperazine-furan distance (∼4.2 Å) is a key determinant of receptor binding .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. A higher logP (>2.5) correlates with improved BBB penetration in CNS-targeted analogs .

- In Vivo Efficacy : Compare pharmacokinetic profiles (e.g., AUC, ) in rodent models. Piperazine derivatives often exhibit values of 2–4 hours, necessitating sustained-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.